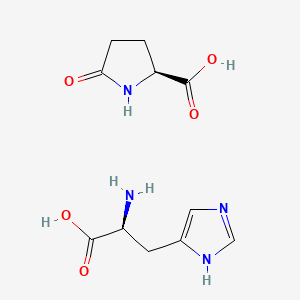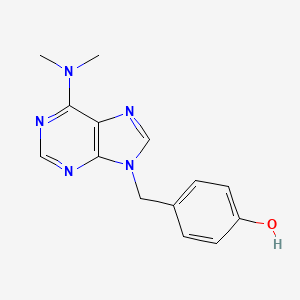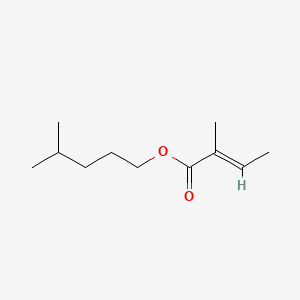
4-Methylpentyl 2-methylcrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentyl 2-methylcrotonate, also known as Tiglic acid 4-methylpentyl ester, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpentyl 2-methylcrotonate can be synthesized through the esterification of Tiglic acid (2-methyl-2-butenoic acid) with 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water formed during the reaction and drive the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpentyl 2-methylcrotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to Tiglic acid and 4-methylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-methylpentyl 2-methylbutanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Tiglic acid and 4-methylpentanol.
Oxidation: Various carboxylic acids or ketones depending on the reaction conditions.
Reduction: 4-methylpentyl 2-methylbutanol.
Aplicaciones Científicas De Investigación
4-Methylpentyl 2-methylcrotonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of 4-Methylpentyl 2-methylcrotonate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in biological systems, releasing Tiglic acid and 4-methylpentanol, which may exert biological effects. The compound’s interactions with enzymes and cellular membranes can influence its pharmacological and toxicological properties .
Comparación Con Compuestos Similares
Ethyl Tiglate: An ester of Tiglic acid with ethanol.
Methyl Tiglate: An ester of Tiglic acid with methanol.
Butyl Tiglate: An ester of Tiglic acid with butanol.
Comparison: 4-Methylpentyl 2-methylcrotonate is unique due to its specific alkyl chain, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to other esters of Tiglic acid, it may exhibit different biological activities and industrial applications .
Propiedades
Número CAS |
94135-07-6 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
4-methylpentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(4)11(12)13-8-6-7-9(2)3/h5,9H,6-8H2,1-4H3/b10-5+ |
Clave InChI |
IGQMPEJHZCJCHT-BJMVGYQFSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OCCCC(C)C |
SMILES canónico |
CC=C(C)C(=O)OCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


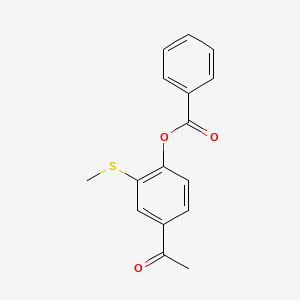
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

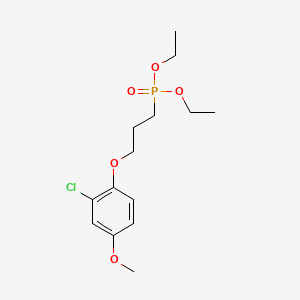
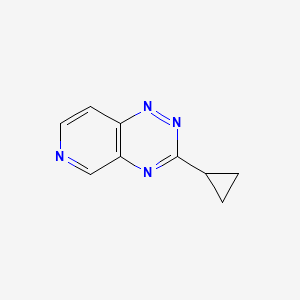
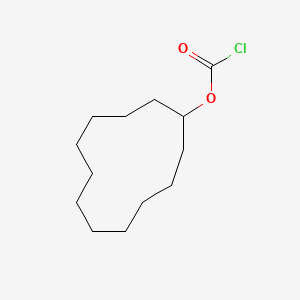

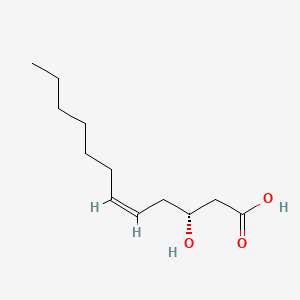
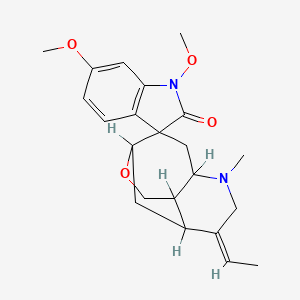
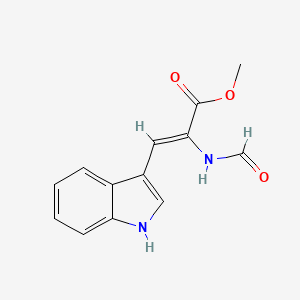
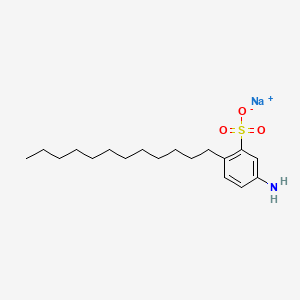
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
